5,7-Dihydroxy-4'-methoxyflavanone

Description

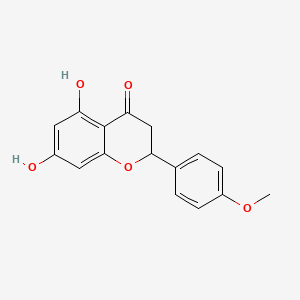

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-4-2-9(3-5-11)14-8-13(19)16-12(18)6-10(17)7-15(16)21-14/h2-7,14,17-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUJXQRRKBLVOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Abundance and Biogenesis of 5,7 Dihydroxy 4 Methoxyflavanone

Identification and Isolation from Botanical Sources

The isolation of 5,7-Dihydroxy-4'-methoxyflavanone has been documented from various plant species, highlighting its role as a constituent of plant secondary metabolism.

A phytochemical study of the aerial parts of Baccharis polycephala, a shrub native to the mountainous regions of Bolivia and Argentina, led to the isolation and characterization of this compound. nih.gov This investigation, which utilized methods such as NMR, ATR-IR spectroscopy, and high-resolution mass spectrometry, identified the compound as one of six flavonoids present in the chloroform (B151607) extract of the plant. nih.gov This was the first report of its kind for this particular species. nih.gov

Research into the chemical constituents of Artemisia campestris subsp. maritima, a perennial herb, has also indicated the presence of dihydroxy-methoxyflavanone derivatives. A study published in the journal Phytochemistry on the flavonoids from this subspecies lists "6-dihydroxy-4′-methoxyflavanone" among the identified compounds. nih.gov Given the common substitution patterns in flavonoids, this is likely a reference to the 5,7-dihydroxy isomer. Another study on the same plant subspecies confirmed the isolation of several flavanones. pubcompare.ai

Distribution in Edible Plants and Food Products

This compound (isosakuranetin) is found in various common citrus fruits. selleckchem.com It typically occurs in the form of a glycoside, meaning it is attached to a sugar molecule. Specifically, its disaccharide form, known as didymin (B194543) (the 7-O-rutinoside of isosakuranetin), has been identified in sweet oranges (Citrus sinensis), blood oranges, and mandarins (Citrus reticulata). wikipedia.org The presence of isosakuranetin (B191617) as a flavanone (B1672756) aglycone (the non-sugar part) has been confirmed in citrus juices. nih.gov The concentration and profile of flavonoids, including isosakuranetin derivatives, can vary between different parts of the fruit, such as the flavedo (outer colored peel) and albedo (inner white peel). nih.gov

Table 1: Natural Botanical Sources of this compound

| Plant Species | Plant Part | Common Name |

|---|---|---|

| Baccharis polycephala | Aerial Parts | N/A |

| Artemisia campestris subsp. maritima | Aerial Parts | Field Wormwood |

| Citrus sinensis | Fruit | Sweet Orange |

| Citrus sinensis (blood orange varieties) | Fruit | Blood Orange |

| Citrus reticulata | Fruit | Mandarin/Tangerine |

Biosynthetic Pathways and Enzymatic Conversion

The biosynthesis of this compound begins with the precursor molecule, naringenin (B18129). selleckchem.comnih.gov Naringenin is a foundational flavanone synthesized in plants through the phenylpropanoid pathway. nih.gov The conversion to isosakuranetin occurs via a specific enzymatic reaction known as O-methylation. pubcompare.ainih.gov

In this process, an O-methyltransferase enzyme facilitates the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to one of the hydroxyl groups on the naringenin structure. For this compound, this methylation specifically targets the hydroxyl group at the 4'-position of the B-ring. pubcompare.ainih.gov This targeted methylation distinguishes it from its isomer, sakuranetin (B8019584), where the methyl group is added to the 7-position on the A-ring by a naringenin 7-O-methyltransferase (NOMT) enzyme. researchgate.netnih.gov

Table 2: Biosynthetic Pathway of this compound

| Precursor Compound | Enzymatic Process | Resulting Compound |

|---|---|---|

| Naringenin | O-methylation at 4'-position | This compound |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name | Other Names |

|---|---|---|

| This compound | (2S)-5,7-Dihydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | Isosakuranetin, 4'-Methylnaringenin |

| Naringenin | (2S)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | 4',5,7-Trihydroxyflavanone |

| Didymin | 7-[[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | Poncirin (B190377) |

Comparative Analysis of Biosynthetic Intermediates and Related Natural Products

The biosynthesis of this compound is intricately linked to the central flavonoid pathway, sharing early precursors and diverging at a key modification step. An analysis of its biosynthetic intermediates and structurally related natural products reveals the specific enzymatic reactions that define its formation and places it within the broader context of flavonoid metabolism.

The journey to this compound begins with primary metabolites that enter the general phenylpropanoid pathway. Phenylalanine is converted through a series of enzymatic steps to produce p-coumaroyl-CoA. researchgate.netnih.gov Simultaneously, the acetate (B1210297) pathway supplies malonyl-CoA. researchgate.net These two precursors are the fundamental building blocks for the C15 flavonoid skeleton.

The first committed step in flavonoid biosynthesis is catalyzed by chalcone (B49325) synthase (CHS) , which orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.govoup.com Specifically, this reaction yields naringenin chalcone. This intermediate is then rapidly cyclized into the flavanone naringenin by the enzyme chalcone isomerase (CHI) . nih.govoup.com

Naringenin (5,7,4'-trihydroxyflavanone) is the critical branching point from which this compound is derived. The key transformation is the regiospecific methylation of the hydroxyl group at the 4'-position of naringenin's B-ring. This reaction is catalyzed by a specific class of enzymes known as S-adenosyl-L-methionine:flavonoid 4'-O-methyltransferases (F4'OMTs) . wikipedia.orgnih.gov An O-methyltransferase isolated from soybean, designated SOMT-2, has been shown to efficiently catalyze this precise conversion of naringenin into ponciretin (B1265316) (this compound). nih.gov This methylation step is what distinguishes the biogenesis of this compound from that of its direct precursor, naringenin.

A comparative look at other related flavonoids highlights the specificity of these modification enzymes. For instance, sakuranetin is an isomer of ponciretin where methylation occurs at the 7-hydroxyl group of the A-ring instead of the 4'-position. This is achieved by a different enzyme, naringenin 7-O-methyltransferase (NOMT) . wikipedia.orgnih.gov Another related flavanone, hesperetin , requires an additional hydroxylation step at the 3'-position of naringenin to form eriodictyol, which is then methylated at the 4'-position. nih.govnih.gov

Furthermore, the flavanone structure can be further modified. For example, the flavanone this compound can be a precursor to its flavone (B191248) analogue, acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone), through the action of a flavone synthase which creates a double bond in the C-ring. researchgate.net This demonstrates how sequential enzymatic modifications on a core scaffold lead to a diverse array of flavonoid structures found in nature.

The table below provides a comparative overview of the key biosynthetic intermediates and related natural products.

Chemical Synthesis and Transformation Strategies for 5,7 Dihydroxy 4 Methoxyflavanone

Laboratory Synthesis Methodologies of Flavanones

The laboratory synthesis of flavanones like 5,7-Dihydroxy-4'-methoxyflavanone typically follows a well-established two-step pathway. The process begins with the synthesis of a chalcone (B49325) intermediate, which is subsequently cyclized to form the flavanone (B1672756) ring system.

The first step is a base-catalyzed Claisen-Schmidt condensation reaction. This involves reacting a substituted acetophenone (B1666503) with a substituted benzaldehyde. For the synthesis of the precursor to this compound, a suitably protected phloroacetophenone (e.g., 2',4',6'-trihydroxyacetophenone) and p-anisaldehyde (4-methoxybenzaldehyde) are used. The reaction is typically carried out in the presence of a strong base like potassium hydroxide (B78521) (KOH).

The second step is the acid-catalyzed intramolecular cyclization of the resulting 2'-hydroxychalcone. This reaction, an oxa-Michael addition, closes the heterocyclic C-ring to yield the flavanone. Common catalysts for this step include sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in a suitable solvent like ethanol. acs.org The yield for this cyclization step can be significantly influenced by reaction conditions. For instance, the synthesis of 7-hydroxy-4'-methoxyflavanone from its corresponding chalcone using H₂SO₄ resulted in a 56.67% yield. acs.org

Table 1: General Steps for Laboratory Synthesis of Flavanones

| Step | Reaction Type | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Substituted 2'-hydroxyacetophenone (B8834) + Substituted benzaldehyde | Base (e.g., KOH) | 2'-Hydroxychalcone |

| 2 | Intramolecular Cyclization (Oxa-Michael Addition) | 2'-Hydroxychalcone | Acid (e.g., H₂SO₄) | Flavanone |

This table outlines the general two-step procedure for the chemical synthesis of flavanones.

Purification of the final flavanone product often requires techniques like preparative thin-layer chromatography (TLC) to separate it from any unreacted chalcone or side products. acs.org

Chemoenzymatic and Microbial Transformation Studies

Chemoenzymatic and microbial transformations offer powerful tools for modifying the flavanone core, often with high selectivity and under mild conditions. Microorganisms possess diverse enzymatic systems capable of performing various reactions on flavonoid substrates. acs.org

Studies on flavanones closely related to sakuranetin (B8019584) have demonstrated the wide range of possible biotransformations. For example, microbial transformations of racemic 7-methoxyflavanone (B1630992) by fungi of the Aspergillus and Penicillium genera have been described. nih.govacs.org These microbes can catalyze reductions, hydroxylations, and even ring-opening reactions. acs.org

More specifically, the microbial transformation of sakuranetin (referred to as 7-O-methylnaringenin) has been observed. The fungus Cunninghamella elegans is capable of O-demethylating sakuranetin to produce naringenin (B18129). acs.org This same organism can also introduce a sulfate (B86663) group, yielding naringenin-4'-sulfate. acs.org These transformations highlight the potential of microorganisms to selectively modify specific functional groups on the flavanone structure.

Table 2: Examples of Microbial Transformations of Flavanones

| Microbial Strain | Substrate | Transformation Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| Aspergillus niger KB | 7-Methoxyflavanone | Carbonyl Reduction | (±)-2,4-cis-7-Methoxyflavan-4-ol | nih.govacs.org |

| Aspergillus ochraceus 456 | 7-Methoxyflavanone | Carbonyl Reduction, Hydroxylation | (+)-2,4-trans-7-Methoxyflavan-4-ol, 4'-Hydroxy-7-methoxyflavone | nih.govacs.org |

| Penicillium chermesinum 113 | 7-Methoxyflavanone | Ring Opening | 4,2'-Dihydroxy-4'-methoxydihydrochalcone | nih.govacs.org |

This table summarizes selected microbial transformation studies on flavanones, showcasing the variety of reactions catalyzed by different fungal strains.

A key advantage of enzymatic and microbial transformations is their potential for stereospecificity, which is often difficult to achieve through conventional chemical synthesis. The chirality at the C-2 position of the flavanone ring, along with the potential for creating new stereocenters, makes stereospecific reactions particularly valuable.

The microbial reduction of the C-4 carbonyl group of 7-methoxyflavanone provides a clear example of this stereoselectivity. acs.org When Aspergillus niger KB is used as the biocatalyst, the reduction leads to the formation of the (±)-2,4-cis-7-methoxyflavan-4-ol. In contrast, biotransformation with Aspergillus ochraceus 456 yields the (+)-2,4-trans-7-methoxyflavan-4-ol. nih.govacs.org This demonstrates that different microbial enzymes can exhibit distinct diastereoselectivity (cis vs. trans). Furthermore, the product from A. ochraceus is enantiomerically enriched, indicating that the enzyme preferentially reduces one enantiomer of the racemic starting material, a process known as kinetic resolution. acs.org

Formation of Glycosylated Conjugates (e.g., Didymin)

Glycosylation, the attachment of sugar moieties to an aglycone, is a common modification of flavonoids in nature. This process can significantly alter the compound's physical properties, such as solubility, and its biological activities. mdpi.comtubitak.gov.tr A prominent glycosylated conjugate of this compound is Didymin (B194543), also known as isosakuranetin (B191617) 7-O-rutinoside. mdpi.comoup.com In Didymin, a rutinoside sugar unit (composed of rhamnose and glucose) is attached to the hydroxyl group at the C-7 position of the sakuranetin aglycone. mdpi.com

The chemical synthesis of flavonoid glycosides, including those attached at the 7-hydroxy position, can be challenging due to the need for regioselective glycosylation and the use of protecting groups. General strategies often involve:

Protection: Protecting all hydroxyl groups on the flavonoid except for the one intended for glycosylation (e.g., the 7-OH group).

Glycosylation: Coupling the partially protected flavonoid with an activated sugar donor. A classic approach is the Koenigs-Knorr reaction, which uses a glycosyl halide donor in the presence of a silver salt promoter. nih.gov More modern methods may use glycosyl trifluoroacetimidates as donors, activated by a Lewis acid like BF₃·Et₂O. acs.orgacs.org These methods generally produce a 1,2-trans glycosidic linkage due to the neighboring group participation of the C-2 acyl protecting group on the sugar donor. acs.org

Deprotection: Removing all protecting groups from both the aglycone and the sugar moiety to yield the final natural product. acs.orgacs.org

A specific synthesis for Didymin has been reported, clarifying its structure as isosakuranetin-7-beta-rutinoside. nih.gov Enzymatic glycosylation, using enzymes like glycosyltransferases, represents a powerful alternative for the synthesis of such conjugates, offering high regio- and stereoselectivity under mild conditions. mdpi.com In nature, the biosynthesis of sakuranetin itself involves the specific methylation of its precursor, naringenin, at the 7-OH position by the enzyme naringenin 7-O-methyltransferase (NOMT). wikipedia.orgsigmaaldrich.com A subsequent glycosylation step at a different position would then be required to form a glycoside like sakuranin (B1221691) (the 5-O-glucoside of sakuranetin). wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization of 5,7 Dihydroxy 4 Methoxyflavanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopic Analysis.silae.it

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 5,7-Dihydroxy-4'-methoxyflavanone, distinct signals corresponding to the protons of the flavanone (B1672756) core and its substituents are observed. The spectrum typically shows signals for the C-ring protons (H-2, H-3ax, H-3eq), the A-ring protons (H-6, H-8), and the B-ring protons (H-2', H-3', H-5', H-6'), as well as the methoxy (B1213986) group protons. For instance, the protons on the B-ring often appear as two distinct doublets, characteristic of a para-substituted aromatic ring. silae.it

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 5.34 | dd | 12.8, 3.2 |

| H-3ax | 3.09 | dd | 17.2, 12.8 |

| H-3eq | 2.78 | dd | 17.2, 3.2 |

| H-6 | 6.05 | d | 2.1 |

| H-8 | 6.03 | d | 2.1 |

| H-2', H-6' | 7.35 | d | 8.6 |

| H-3', H-5' | 6.95 | d | 8.6 |

| 4'-OCH₃ | 3.82 | s | - |

| 5-OH | 12.1 | s | - |

| 7-OH | ~6.0 | br s | - |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Carbon-13 (¹³C) NMR Spectroscopic Analysis.silae.it

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound displays signals for each unique carbon atom in the structure. silae.it Key resonances include those for the carbonyl carbon (C-4), the carbons of the A, B, and C rings, and the methoxy carbon.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 79.2 |

| C-3 | 43.1 |

| C-4 | 196.5 |

| C-4a | 103.4 |

| C-5 | 164.2 |

| C-6 | 96.0 |

| C-7 | 167.8 |

| C-8 | 95.1 |

| C-8a | 163.2 |

| C-1' | 130.4 |

| C-2', C-6' | 127.8 |

| C-3', C-5' | 114.2 |

| C-4' | 160.1 |

| 4'-OCH₃ | 55.4 |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Applications for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition.niscpr.res.in

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of its chemical formula, C₁₆H₁₄O₅. massbank.jp This precise mass measurement helps to distinguish it from other isomers or compounds with similar nominal masses.

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group of the flavanone core, aromatic C-H bonds, and C-O bonds of the ether and phenol (B47542) groups. researchgate.net Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict and help assign these vibrational frequencies, further corroborating the experimental data. researchgate.netmdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The FT-IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its bonds. researchgate.net For this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its key functional groups.

The analysis of flavonoids, including flavanones like isosakuranetin (B191617), by FT-IR spectroscopy allows for the determination of their chemical structure. nih.gov The spectra of these compounds typically show characteristic bands for hydroxyl (–OH), carbonyl (C=O), and aromatic (C=C) groups. rjpbcs.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3300 | O-H stretching vibrations of the hydroxyl groups |

| ~1710 | C=O stretching vibration of the carbonyl group in the flavanone ring |

| Aromatic Region | C=C stretching vibrations within the aromatic rings |

This table is a representation of typical FT-IR data for flavanones and may not reflect the exact values for this compound due to limited specific public data.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation, isolation, and purity assessment of chemical compounds from complex mixtures. waters.comresearchgate.net For chiral compounds like isosakuranetin, specialized chromatographic techniques are required to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is particularly effective for resolving racemic mixtures. nih.govmdpi.commdpi.com

A stereospecific HPLC method has been developed for the determination of isosakuranetin enantiomers. nih.govnih.gov This method employs a Chiralpak® AD™-RH column with UV detection at 286 nm. nih.gov The separation is achieved under isocratic conditions with 100% HPLC-grade methanol (B129727) as the mobile phase at a flow rate of 0.40 ml/min. nih.gov This method allows for the complete baseline separation of the (2S)- and (2R)-isosakuranetin enantiomers, which is crucial for studying their individual properties. nih.gov

Table 2: HPLC Parameters for Enantiomeric Separation of Isosakuranetin

| Parameter | Value | Reference |

| Column | Chiralpak® AD™-RH | nih.gov |

| Mobile Phase | 100% HPLC-grade methanol | nih.gov |

| Flow Rate | 0.40 ml/min | nih.gov |

| Detection | UV at 286 nm | nih.gov |

| Retention Time (2S-isosakuranetin) | ~38 min | nih.gov |

| Retention Time (2R-isosakuranetin) | ~51 min | nih.gov |

This validated HPLC method is essential for pharmacokinetic studies and for ensuring the enantiomeric purity of isosakuranetin samples. nih.govnih.gov The significant difference in retention times facilitates the isolation of each enantiomer for further analysis. nih.gov

Preparative chromatography is a variation of chromatography used to purify sufficient quantities of a substance for further use, rather than for analysis. waters.commdpi.com This technique is crucial for isolating target compounds from natural product extracts or synthetic reaction mixtures. waters.com Both isocratic and gradient preparative LC methods can be employed, with isocratic methods often leading to reduced run times and solvent usage. waters.com

The isolation of flavonoids from natural sources often involves techniques like high-speed countercurrent chromatography (HSCCC) followed by preparative HPLC for final purification. researchgate.net For complex mixtures, preparative chromatography serves as an effective cleanup step, yielding the target compound with reasonable purity. waters.com The purity of the isolated fractions is typically assessed by analytical HPLC. waters.com

Chiroptical Spectroscopy for Absolute Configuration Determination

Determining the absolute configuration, the precise three-dimensional arrangement of atoms in a chiral molecule, is a critical aspect of stereochemistry. wikipedia.org Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful tools for this purpose. bruker.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are two key chiroptical techniques. ECD spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region, while VCD measures it in the infrared region, corresponding to molecular vibrations. bruker.comyoutube.comjascoinc.com

The absolute configuration of a chiral molecule can be determined by comparing its experimental ECD or VCD spectrum with the spectrum calculated for a known configuration using computational methods like density functional theory (DFT). frontiersin.orgpurechemistry.org A good correlation between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. frontiersin.org

VCD spectroscopy is particularly advantageous as it can be applied directly to solutions and is effective for molecules with relatively rigid structures. stackexchange.comresearchgate.net The VCD spectra of enantiomers are mirror images of each other, providing a clear distinction between them. bruker.comresearchgate.net While specific ECD and VCD studies on this compound are not widely published, these techniques represent the state-of-the-art for determining the absolute configuration of such chiral flavonoids.

Molecular Interactions and Mechanistic Insights of 5,7 Dihydroxy 4 Methoxyflavanone

Ligand-Protein Binding Characteristics

The journey of a bioactive compound through the body is significantly influenced by its ability to bind to transport proteins in the bloodstream. Serum albumins, being the most abundant proteins in the plasma, play a pivotal role in the distribution and bioavailability of many molecules.

Interaction with Serum Albumins (e.g., Bovine Serum Albumin (BSA) binding studies)

Research into the interaction between 5,7-Dihydroxy-4'-methoxyflavanone and Bovine Serum Albumin (BSA), a widely used model protein for human serum albumin, has provided valuable insights into its binding characteristics. Studies have shown that this flavanone (B1672756) effectively binds to BSA, leading to the quenching of the intrinsic fluorescence of the protein.

The primary mechanism behind this fluorescence quenching is a static process, indicating the formation of a stable ground-state complex between the flavanone and BSA. The binding constant for this interaction has been determined to be a remarkably high 7.41 x 10¹¹ L/mol, suggesting a very strong affinity between the two molecules. Furthermore, the number of binding sites has been calculated to be approximately 1.98, indicating that roughly two molecules of this compound can bind to a single molecule of BSA.

Further investigation has revealed that the 5-OH and 7-OH groups on the flavanone are the active groups responsible for this interaction, with the 7-OH group being the more active of the two.

Table 1: Binding Parameters of this compound with Bovine Serum Albumin (BSA)

| Parameter | Value |

|---|---|

| Binding Constant (K) | 7.41 x 10¹¹ L/mol |

| Number of Binding Sites (n) | ~2 |

| Quenching Mechanism | Static Quenching |

Ion Channel Modulation and Electrophysiological Effects

Ion channels, which are integral membrane proteins, are critical for a multitude of physiological processes. The ability of small molecules to modulate the activity of these channels is a key area of pharmacological research.

Inhibition of TRPM3 Channels

Recent studies have identified this compound as a potent and selective inhibitor of the Transient Receptor Potential Melastatin 3 (TRPM3) channel. nih.gov TRPM3 is a calcium-permeable non-selective cation channel involved in sensory functions, including the sensation of noxious heat. nih.gov

Through the screening of a focused library of related compounds, isosakuranetin (B191617) emerged as a particularly effective TRPM3 blocker. nih.gov It exhibits a half-maximal inhibitory concentration (IC₅₀) of 50 nM, making it one of the most potent inhibitors of TRPM3 discovered to date. nih.gov This flavanone demonstrates marked specificity for TRPM3 over other sensory TRP channels. nih.gov

The inhibitory action of this compound has been confirmed through its ability to block ionic currents and intracellular calcium signals induced by pregnenolone (B344588) sulfate (B86663) (PregS), a known TRPM3 activator, in freshly isolated dorsal root ganglion (DRG) neurons. nih.gov Electrophysiological recordings from HEK293 cells transiently transfected with a TRPM3-encoding plasmid have visually demonstrated the blockage of heat-induced TRPM3 currents in the presence of isosakuranetin. researchgate.net The development of such potent and selective blockers is crucial for advancing the understanding of the physiological roles of TRPM3 in the body. nih.gov

Table 2: Inhibitory Activity of this compound on TRPM3 Channels

| Parameter | Value |

|---|---|

| Target | TRPM3 Channel |

| Activity | Inhibition |

| IC₅₀ | 50 nM |

| Mechanism | Blockage of ion currents and calcium signals |

Emerging Research Areas and Future Directions for 5,7 Dihydroxy 4 Methoxyflavanone

Structure-Activity Relationship (SAR) Investigations of Isosakuranetin (B191617) and its Derivatives

The study of structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of 5,7-Dihydroxy-4'-methoxyflavanone, also known as isosakuranetin, influences its biological effects. monash.edu SAR analyses guide medicinal chemists in designing and synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties. monash.edumdpi.com

Key structural features of isosakuranetin, such as the flavanone (B1672756) backbone and the specific pattern of hydroxyl and methoxy (B1213986) group substitutions, are crucial for its biological activities. nih.gov Research into the SAR of flavonoids has shown that modifications to these groups can significantly alter their therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govspandidos-publications.com For instance, the presence of hydroxyl groups and their positions on the rings are often critical for antioxidant and enzyme-inhibiting activities. nih.gov

Studies on related flavanones have demonstrated that introducing certain functional groups can enhance specific biological actions. For example, the addition of halogenated moieties to the basic flavanone structure has been shown to increase antimicrobial activity against various bacteria and yeasts. nih.gov The lipophilicity and electronic properties conferred by substituents like methoxy groups can also influence how the compound interacts with biological membranes and protein targets. researchgate.net The core C6-C3-C6 diphenylpropane skeleton is a common feature among flavonoids and is closely linked to their wide range of biological activities. nih.gov

Interactive Table: SAR Insights for Flavanone Derivatives

| Structural Moiety | Influence on Biological Activity | Supporting Evidence |

|---|---|---|

| Flavanone Core | Essential skeleton for a range of biological activities including antimicrobial and anti-inflammatory actions. nih.gov | Found in numerous bioactive natural products. nih.gov |

| Hydroxyl Groups (-OH) | Positions on the A and B rings are critical for antioxidant and enzyme inhibition activities. nih.gov | The number and location of -OH groups often correlate with radical scavenging ability. |

| Methoxy Group (-OCH3) | Influences lipophilicity and interaction with biological targets. researchgate.net Can be crucial for specific inhibitory actions. researchgate.net | The 4'-methoxy group is a defining feature of isosakuranetin. wikipedia.org |

Exploration of Potential Biological Activities in Preclinical Models

Preclinical research has uncovered a broad spectrum of potential therapeutic applications for this compound. These in vitro (cell-based) and in vivo (animal) studies are crucial for determining the compound's efficacy and mechanism of action before any consideration for human trials.

Anti-inflammatory and Antinociceptive Effects: Isosakuranetin has demonstrated notable anti-inflammatory properties. Studies have shown it can reduce neutrophil migration and mechanical hypernociception in animal models. plos.org Its aglycone form, sakuranetin (B8019584), has been found to inhibit the production of key inflammatory mediators like iNOS, TNF-α, IL-6, and IL-12 in macrophages. nih.gov Furthermore, in models of osteoarthritis, sakuranetin has been shown to alleviate chondrocyte inflammation and slow disease progression by inhibiting the PI3K/AKT/NF-κB signaling pathway. nih.gov

Anticancer Activity: The anticancer potential of flavonoids, including structures related to isosakuranetin, is an area of intense investigation. nih.gov For example, the related compound acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in human prostate cancer cells and reduce tumor size in xenograft mouse models by targeting the Akt/NF-κB signaling pathway. spandidos-publications.comnih.gov These findings suggest that isosakuranetin may possess similar anticancer properties worthy of further exploration.

Neuroprotective Effects: Emerging research points to the neuroprotective potential of flavanone derivatives. Some derivatives have been found to have memory-improving effects and the ability to attenuate memory impairment in animal models. wikipedia.org Isosakuranetin itself has been identified as a potent inhibitor of TRPM3 channels, which play a role in thermal nociception, suggesting a potential role in pain management. wikipedia.org

Interactive Table: Summary of Preclinical Research on Isosakuranetin and Related Flavonoids

| Biological Activity | Model System | Key Findings | Compound | Citation |

|---|---|---|---|---|

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduced paw edema, indicating anti-inflammatory effects. | Quercetin (related flavonoid) | researchgate.net |

| Anti-inflammatory | LPS-stimulated macrophages | Inhibited iNOS, TNF-α, IL-6, and IL-12 production. | Sakuranetin | nih.gov |

| Anti-inflammatory & Anti-osteoarthritic | Rat model of osteoarthritis | Alleviated chondrocyte inflammation and cartilage degeneration via the PI3K/AKT/NF-κB pathway. | Sakuranetin | nih.gov |

| Antinociceptive | Formalin-induced nociception in mice | Reduced nociceptive behavior in the inflammatory phase. | Ethanolic extract containing isosakuranetin | plos.org |

| Anticancer | Human prostate cancer cells (DU145) & mouse xenograft model | Induced apoptosis and reduced tumor growth by suppressing NF-κB/Akt signaling. | Acacetin | spandidos-publications.comnih.gov |

Advanced Computational Modeling for Mechanistic Understanding

Advanced computational techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for elucidating the mechanisms by which this compound interacts with biological targets. nih.govnih.gov These in silico approaches allow researchers to predict binding affinities, identify key interacting amino acid residues, and understand the structural features that govern the compound's activity. nih.govsphinxsai.com

Molecular docking simulations have been used to study the interaction of flavonoids with a variety of protein targets. For instance, docking studies have been performed to investigate how flavonoids bind to enzymes like xanthine (B1682287) oxidase, which is implicated in hyperuricemia, and to protein kinases like CDK5. nih.govsphinxsai.com These studies can predict the binding energy and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. sphinxsai.com For example, a molecular docking study on the flavonoid blumeatin (B180144) with xanthine oxidase identified specific amino acid residues like Thr1010 and Phe914 as key interaction points. nih.gov

QSAR models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing various physicochemical descriptors, QSAR can identify the structural properties that are most important for a desired effect, such as the inhibition of P-glycoprotein, a protein associated with multidrug resistance in cancer. nih.gov This information is invaluable for rationally designing more potent and selective derivatives of isosakuranetin for specific therapeutic applications. nih.gov

Q & A

Basic Research Question

- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Work in a fume hood to prevent inhalation of aerosols.

- Storage : Keep in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .

How can researchers resolve contradictions in reported antioxidant activities of flavanones?

Advanced Research Question

Discrepancies arise from assay variability (e.g., DPPH vs. ORAC). Mitigation strategies:

- Standardized protocols : Use USP/FDA guidelines for antioxidant testing.

- Comparative studies : Test multiple assays under identical conditions.

- Metabolomic profiling : Identify degradation products that may interfere with results .

What are the key differences between this compound and its isomer sakuranetin (4',5-dihydroxy-7-methoxyflavanone)?

Basic Research Question

- Structural difference : Methoxy/hydroxy group positions (C4' vs. C7).

- Bioactivity : Sakuranetin shows stronger antifungal activity, while this compound has higher solubility.

- Analytical distinction : Use HPLC-MS with chiral columns to separate isomers .

What in silico tools are available to predict the pharmacokinetic properties of this compound?

Advanced Research Question

- ADME prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity profiles.

- Molecular dynamics (MD) simulations : Assess stability in biological membranes.

- Docking software (AutoDock Vina) : Predict binding to targets like CYP450 enzymes .

How does this compound compare to synthetic analogs in masking bitter taste receptors?

Advanced Research Question

The compound modulates TAS2R receptors, reducing bitterness perception. Comparative methods:

- Cell-based assays : HEK293 cells expressing TAS2Rs.

- Electronic tongue systems : Quantify bitterness suppression.

- Human sensory panels : Validate in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.